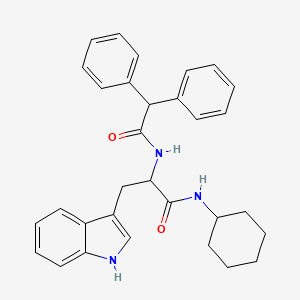![molecular formula C21H24ClN3O3S B11524805 1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-3-phenylpropylidene]piperidine-4-carbohydrazide](/img/structure/B11524805.png)
1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-3-phenylpropylidene]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring substituted with a chlorobenzenesulfonyl group and a phenylpropylidene moiety, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-chlorobenzenesulfonyl chloride, which can be achieved through the reaction of chlorobenzene with chlorosulfonic acid . This intermediate is then reacted with piperidine-4-carbohydrazide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins and enzymes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A key intermediate in the synthesis of the target compound.
N’-[(1E)-3-Phenylpropylidene]piperidine-4-carbohydrazide: A structurally similar compound with different substituents.
Uniqueness
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-3-PHENYLPROPYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24ClN3O3S |
|---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-3-phenylpropylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClN3O3S/c22-19-8-10-20(11-9-19)29(27,28)25-15-12-18(13-16-25)21(26)24-23-14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,14,18H,4,7,12-13,15-16H2,(H,24,26)/b23-14+ |
InChI Key |
BSPZEOHTGXEXNL-OEAKJJBVSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524723.png)

![6-(morpholin-4-yl)-N-(4-phenyl-1,3-thiazol-2-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11524740.png)
![4-amino-N-(3-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}propyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11524741.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524745.png)
![2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B11524753.png)
![2-Bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenyl acetate](/img/structure/B11524761.png)
![N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B11524763.png)
![2-nitro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11524780.png)
![4-chloro-N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B11524783.png)
![1-(3-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11524788.png)
![ethyl (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11524794.png)


